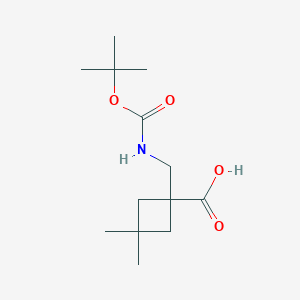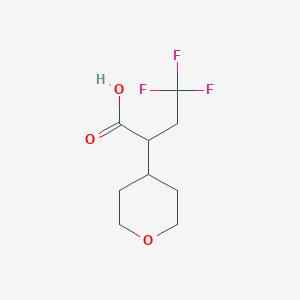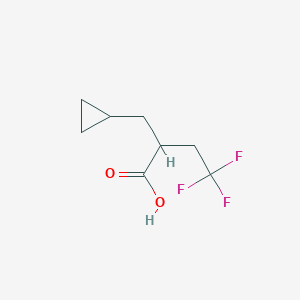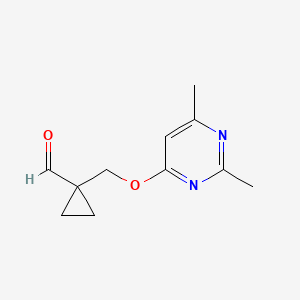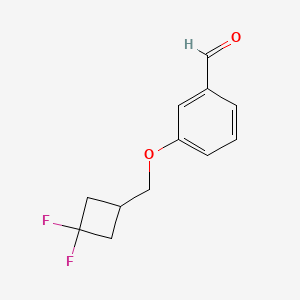
1-((1-(ciclopropanocarbonil)azetidin-3-il)metil)-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Investigación Bioquímica: Inhibición de la Sintasa de Ácidos Grasos El compuesto "1-((1-(ciclopropanocarbonil)azetidin-3-il)metil)-1H-1,2,3-triazol-4-carbaldehído" se ha asociado con ensayos que miden la inhibición de la actividad de la sintasa de ácidos grasos (FASN) . Esto sugiere su posible aplicación en el estudio de procesos metabólicos y enfermedades donde FASN juega un papel.
Descubrimiento de Fármacos Motivos Azetidina
Las azetidinas son valiosas en el descubrimiento de fármacos por su sistema cíclico tenso que puede influir en la actividad biológica de los compuestos farmacéuticos. Se utilizan como motivos en el desarrollo de nuevos fármacos .
Catálisis Asimétrica Ligandos Quirales Derivados de Azetidina
Los ligandos quirales derivados de azetidina se han utilizado en la catálisis asimétrica para inducir asimetría en diversas reacciones químicas, lo cual es crucial para crear sustancias enantioméricamente puras .
Actividades Biológicas Potencial Terapéutico
Se ha informado que los derivados de azetidina poseen una gama de actividades biológicas, incluidas actividades antibacterianas, antifúngicas, antidepresivas, anticonvulsivas, antiinflamatorias, cardiovasculares, antimicobacterianas e hipertensoras .
Mecanismo De Acción
Target of Action
The primary target of this compound is Fatty Acid Synthase (FASN) . FASN is a key enzyme in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism and energy storage .
Mode of Action
The compound interacts with FASN, inhibiting its activity . FASN catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. By inhibiting FASN, the compound disrupts this process, potentially leading to altered lipid metabolism .
Biochemical Pathways
The inhibition of FASN affects the lipid metabolism pathway . Long-chain fatty acids, the products of FASN activity, are essential components of various lipids and play a role in energy storage. Therefore, the inhibition of FASN can lead to a decrease in the synthesis of these fatty acids, affecting lipid composition and energy homeostasis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The inhibition of FASN by this compound can lead to changes in cellular lipid composition and energy balance . This could potentially have various downstream effects, depending on the specific cell type and physiological context .
Análisis Bioquímico
Biochemical Properties
1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of fatty acid synthase (FASN) activity. FASN is an enzyme involved in the synthesis of fatty acids, and its inhibition can have therapeutic implications for conditions such as cancer and metabolic disorders. The compound interacts with FASN by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of acetyl-CoA and malonyl-CoA into fatty acids .
Cellular Effects
The effects of 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FASN by this compound can lead to reduced lipid synthesis, which in turn affects cell proliferation and survival. Additionally, changes in gene expression related to lipid metabolism and cell cycle regulation have been observed in cells treated with this compound .
Molecular Mechanism
At the molecular level, 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FASN, inhibiting its enzymatic activity. This inhibition disrupts the normal function of FASN, leading to decreased fatty acid synthesis. Additionally, the compound may interact with other proteins and enzymes involved in lipid metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of FASN and prolonged effects on lipid metabolism and cell proliferation .
Dosage Effects in Animal Models
The effects of 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits FASN activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in lipid metabolism and potential damage to liver and other organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in metabolic pathways related to lipid synthesis and degradation. The compound interacts with enzymes such as FASN and other cofactors involved in fatty acid metabolism. These interactions can alter metabolic flux and affect the levels of various metabolites, ultimately influencing cellular energy balance and function .
Transport and Distribution
The transport and distribution of 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can impact its activity and effectiveness. Studies have shown that the compound is efficiently transported into cells and distributed to areas where FASN is active, enhancing its inhibitory effects .
Subcellular Localization
The subcellular localization of 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is crucial for its activity and function. The compound is directed to specific compartments or organelles, such as the endoplasmic reticulum and lipid droplets, where it can interact with FASN and other enzymes involved in lipid metabolism. Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its effective inhibition of FASN .
Propiedades
IUPAC Name |
1-[[1-(cyclopropanecarbonyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJCGZBIVASSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


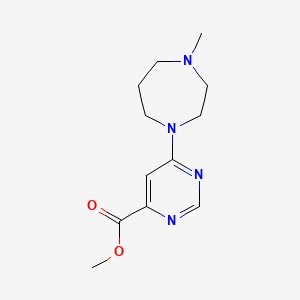
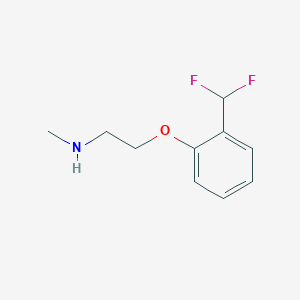
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)
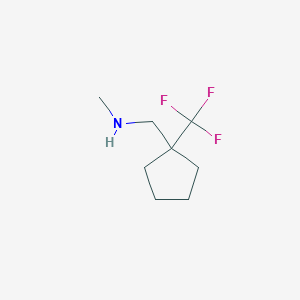

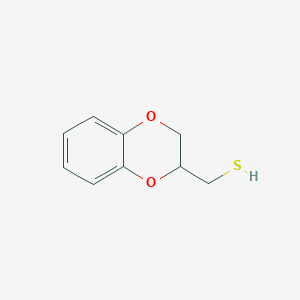
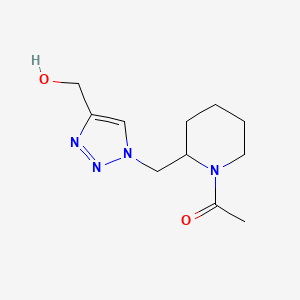

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)
